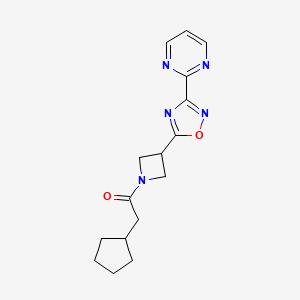
2-Cyclopentyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Cyclopentyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Cyclopentyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, identified by its CAS number 1327316-05-1, is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C16H19N5O2, with a molecular weight of 313.35 g/mol. The structure features a cyclopentyl group linked to an azetidine moiety, which is further substituted by a pyrimidinyl and an oxadiazolyl group. This unique combination may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₂ |
| Molecular Weight | 313.35 g/mol |
| CAS Number | 1327316-05-1 |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and oxadiazole compounds often exhibit antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains and fungi. The presence of the oxadiazole ring is particularly noted for enhancing antimicrobial efficacy due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Antitubercular Activity
In a study focusing on anti-tubercular agents, structural analogs similar to this compound demonstrated promising results against Mycobacterium tuberculosis. Compounds with similar structural features reported IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications in the azetidine or oxadiazole components could enhance potency against this pathogen .
Cytotoxicity and Safety Profile
A critical aspect of evaluating any new compound is its cytotoxicity towards human cells. Preliminary studies on related compounds indicate low toxicity profiles in human embryonic kidney (HEK293) cells, with minimal adverse effects observed at therapeutic concentrations. This safety margin is crucial for further development in clinical settings .
The proposed mechanism of action for compounds like this compound involves interaction with specific cellular targets that disrupt normal cellular functions. For example, the oxadiazole ring may interact with enzymes involved in nucleic acid synthesis or protein translation, leading to cell death in susceptible organisms .
Case Studies and Research Findings
Several case studies have explored the biological activity of structurally related compounds:
- Antitubercular Agents : A series of pyrimidine derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Compounds exhibiting IC90 values below 50 μM were considered potent candidates for further investigation .
- Antimicrobial Studies : A derivative containing an oxadiazole ring was shown to possess significant activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial properties .
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-13(8-11-4-1-2-5-11)21-9-12(10-21)16-19-15(20-23-16)14-17-6-3-7-18-14/h3,6-7,11-12H,1-2,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQKNOWYJSSMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














